molecular formula C8H8ClKO B14605132 Potassium 4-chloro-3,5-xylenolate CAS No. 58962-45-1

Potassium 4-chloro-3,5-xylenolate

Cat. No.: B14605132
CAS No.: 58962-45-1
M. Wt: 194.70 g/mol
InChI Key: WOIZAYMWBHBKKX-UHFFFAOYSA-M
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Description

Potassium 4-chloro-3,5-xylenolate is a chemical compound with the molecular formula C8H8ClKO. It is a potassium salt of 4-chloro-3,5-xylenol, which is a chlorine-substituted phenol. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications, particularly in the medical and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-chloro-3,5-xylenolate typically involves the reaction of 4-chloro-3,5-xylenol with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the phenol, forming the potassium salt. The reaction can be represented as follows:

4-chloro-3,5-xylenol+KOHPotassium 4-chloro-3,5-xylenolate+H2O\text{4-chloro-3,5-xylenol} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-chloro-3,5-xylenol+KOH→Potassium 4-chloro-3,5-xylenolate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with stirring mechanisms to ensure uniform mixing. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-chloro-3,5-xylenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding hydroxy compounds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed under basic conditions.

Major Products Formed

Scientific Research Applications

Potassium 4-chloro-3,5-xylenolate has a wide range of applications in scientific research:

Mechanism of Action

The antiseptic action of potassium 4-chloro-3,5-xylenolate is primarily due to its ability to disrupt the cell walls of microorganisms. The phenolic nature of the compound allows it to penetrate and destabilize the lipid membranes of bacteria, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria .

Comparison with Similar Compounds

Similar Compounds

    Chloroxylenol (4-chloro-3,5-dimethylphenol): A widely used antiseptic and disinfectant.

    p-Chlorocresol (4-chloro-3-methylphenol): Another potent disinfectant and antiseptic.

Uniqueness

Potassium 4-chloro-3,5-xylenolate is unique due to its potassium salt form, which enhances its solubility in water compared to its parent compound, chloroxylenol. This increased solubility makes it more effective in aqueous formulations used for disinfection and antiseptic purposes .

Properties

CAS No.

58962-45-1

Molecular Formula

C8H8ClKO

Molecular Weight

194.70 g/mol

IUPAC Name

potassium;4-chloro-3,5-dimethylphenolate

InChI

InChI=1S/C8H9ClO.K/c1-5-3-7(10)4-6(2)8(5)9;/h3-4,10H,1-2H3;/q;+1/p-1

InChI Key

WOIZAYMWBHBKKX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)[O-].[K+]

Related CAS

88-04-0 (Parent)

Origin of Product

United States

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